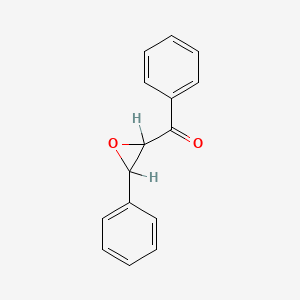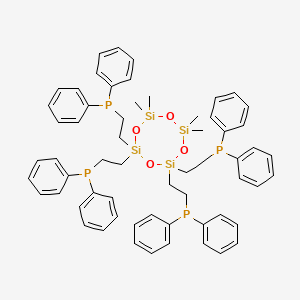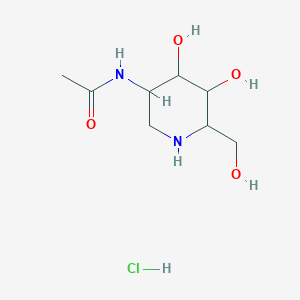![molecular formula C₃₅H₆₄N₄O₂₂P₂ B1142322 UDP-3-O[R-3-Hydroxymyristoyl]-N-acetylglucosamine Tris Salz (90 Prozent) CAS No. 112710-84-6](/img/new.no-structure.jpg)
UDP-3-O[R-3-Hydroxymyristoyl]-N-acetylglucosamine Tris Salz (90 Prozent)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
UDP-3-O[R-3-Hydroxymyristoyl]-N-acetylglucosamine Tris Salt (90 per cent) is a complex biochemical compound involved in the biosynthesis of lipid A, a crucial component of the lipopolysaccharide layer in the outer membrane of Gram-negative bacteria. This compound plays a significant role in the survival and pathogenicity of these bacteria by contributing to the structural integrity and protective functions of the bacterial outer membrane .
Wissenschaftliche Forschungsanwendungen
UDP-3-O[R-3-Hydroxymyristoyl]-N-acetylglucosamine has several scientific research applications:
Wirkmechanismus
Target of Action
The primary target of UDP-3-O[R-3-Hydroxymyristoyl]-N-acetylglucosamine Tris Salt is the enzyme UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase, also known as LpxC . LpxC is a zinc-dependent hydrolase enzyme that plays a crucial role in the biosynthesis of lipid A, a component essential for the survival and virulence of Gram-negative bacteria .
Mode of Action
The compound interacts with LpxC by transferring 3-hydroxy-arachidonic acid from the acyl carrier protein to the 2 amine of UDP-3-O-myristoyl glucosamine . This interaction results in the production of UDP-2,3-bis[O-(3R)-3-hydroxymyristoyl]-a-d-glucosamine .
Biochemical Pathways
The compound affects the lipid A biosynthesis pathway, specifically the step catalyzed by LpxC . The downstream effects include the production of lipopolysaccharides, which are essential components of the outer membrane of Gram-negative bacteria .
Result of Action
The action of the compound leads to the inhibition of LpxC, thereby disrupting the biosynthesis of lipid A . This can result in the death of Gram-negative bacteria, as they rely on lipid A for survival . Additionally, bacteria with reduced lipid A are hypersensitive to antibacterials .
Biochemische Analyse
Biochemical Properties
The compound interacts with a variety of enzymes and proteins. One of the key enzymes it interacts with is the UDP-3-O- (3-hydroxymyristoyl)glucosamine N-acyltransferase . This enzyme catalyzes the N-acylation of UDP-3-O- (hydroxytetradecanoyl)glucosamine using 3-hydroxytetradecanoyl-ACP as the acyl donor . The nature of these interactions involves the transfer of acyl groups, which is a crucial step in lipid A biosynthesis .
Cellular Effects
UDP-3-O[R-3-Hydroxymyristoyl]-N-acetylglucosamine Tris Salt (90%) influences cell function by participating in the biosynthesis of lipid A . Lipid A is a component of lipopolysaccharides (LPS), which are integral parts of the outer membrane of gram-negative bacteria. The biosynthesis of lipid A can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of UDP-3-O[R-3-Hydroxymyristoyl]-N-acetylglucosamine Tris Salt (90%) involves its interaction with the enzyme UDP-3-O- (3-hydroxymyristoyl)glucosamine N-acyltransferase . This enzyme catalyzes the N-acylation of UDP-3-O- (hydroxytetradecanoyl)glucosamine using 3-hydroxytetradecanoyl-ACP as the acyl donor . This reaction results in the formation of UDP-2-N,3-O-bis[(3R)-3-hydroxyacyl]-alpha-D-glucosamine .
Metabolic Pathways
UDP-3-O[R-3-Hydroxymyristoyl]-N-acetylglucosamine Tris Salt (90%) is involved in the lipid A biosynthetic process . This process is a part of the larger metabolic pathway of lipopolysaccharide biosynthesis . The enzymes and cofactors it interacts with in these pathways include the enzyme UDP-3-O- (3-hydroxymyristoyl)glucosamine N-acyltransferase .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of UDP-3-O[R-3-Hydroxymyristoyl]-N-acetylglucosamine involves multiple enzymatic steps. The key enzyme, UDP-3-O-acyl-glucosamine N-acyltransferase (LpxD), catalyzes the transfer of a 3-hydroxymyristoyl group from an acyl carrier protein to UDP-3-O-glucosamine . The reaction conditions typically involve the presence of the enzyme, the acyl carrier protein, and the UDP-3-O-glucosamine substrate under physiological conditions.
Industrial Production Methods
Industrial production of this compound is not widely documented, likely due to its specific and complex nature. it can be inferred that large-scale production would require biotechnological methods involving the cultivation of bacteria that naturally produce the necessary enzymes, followed by extraction and purification processes.
Analyse Chemischer Reaktionen
Types of Reactions
UDP-3-O[R-3-Hydroxymyristoyl]-N-acetylglucosamine primarily undergoes acylation reactions. The enzyme LpxD facilitates the acylation of UDP-3-O-glucosamine with a 3-hydroxymyristoyl group .
Common Reagents and Conditions
The common reagents involved in these reactions include the acyl carrier protein, UDP-3-O-glucosamine, and the enzyme LpxD. The reactions typically occur under physiological conditions, which include a neutral pH and moderate temperatures.
Major Products
The major product of the acylation reaction is UDP-2,3-bis[O-(3R)-3-hydroxymyristoyl]-α-D-glucosamine . This product is a crucial intermediate in the biosynthesis of lipid A.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
UDP-3-O-acyl-glucosamine: This compound is similar in structure but lacks the specific 3-hydroxymyristoyl group.
Lipid A precursors: Other intermediates in the lipid A biosynthesis pathway share structural similarities with UDP-3-O[R-3-Hydroxymyristoyl]-N-acetylglucosamine.
Uniqueness
UDP-3-O[R-3-Hydroxymyristoyl]-N-acetylglucosamine is unique due to its specific role in the acylation step of lipid A biosynthesis. This specificity makes it a critical target for antibacterial drug development, as inhibiting its synthesis can disrupt the formation of the bacterial outer membrane, leading to bacterial death .
Eigenschaften
CAS-Nummer |
112710-84-6 |
|---|---|
Molekularformel |
C₃₅H₆₄N₄O₂₂P₂ |
Molekulargewicht |
954.84 |
Synonyme |
1,3-Propanediol, 2-amino-2-(hydroxymethyl)-P’-[2-(acetylamino)-2-deoxy-3-O-(3-hydroxy-1-oxotetradecyl)-α-D-glucopyranosyl] Ester, Compd. With Uridine 5’-(trihydrogen diphosphate) ; UDP-3-O[R-3-Hydroxymyristoyl]-GlcNAc Tris Salt |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![propan-2-yl (2S)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-4-methyl-3-[[[(2S)-1-oxo-1-propan-2-yloxypropan-2-yl]amino]-phenoxyphosphoryl]oxyoxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate](/img/structure/B1142257.png)
![[[2-methylene-1-oxo-3-phenylpropyl]amino]acetic Acid Ethyl Ester](/img/structure/B1142260.png)

